![molecular formula C17H14N2O3 B4279497 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B4279497.png)
2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
Overview
Description
2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the chromene family. It has shown potential in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide in lab experiments is its unique properties that make it a potential candidate for various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects on specific pathways and enzymes.
Future Directions
There are many future directions for the study of 2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide. One area of research could be to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to study its effects on specific signaling pathways and enzymes to better understand its mechanism of action. Additionally, more studies could be conducted to investigate its potential use in cancer treatment.
Scientific Research Applications
2-imino-8-methoxy-N-phenyl-2H-chromene-3-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-imino-8-methoxy-N-phenylchromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-5-6-11-10-13(16(18)22-15(11)14)17(20)19-12-7-3-2-4-8-12/h2-10,18H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGOGVHGJRFBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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